Molecular Weight Advantage vs. Benzothiazole Analog for Fragment-Based Drug Discovery
The target compound (MW 276.36) is significantly lighter than the benzothiazole analog 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 2319718-65-3, MW 326.42) . This 50 Da difference is substantial in fragment-based screening, where the 'rule of three' (MW < 300) is a key criterion [1]. The target compound satisfies this guideline, while the benzothiazole analog exceeds it, making the target compound a more suitable starting point for fragment growth strategies.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 276.36 g/mol |
| Comparator Or Baseline | Benzothiazole analog (CAS 2319718-65-3): 326.42 g/mol; Fragment Rule-of-Three threshold: <300 g/mol |
| Quantified Difference | 50.06 Da lower (18.1% reduction); target satisfies Rule-of-Three; comparator does not |
| Conditions | Calculated molecular weight; Fragment-based drug discovery design criteria (Congreve et al., 2003) |
Why This Matters
A molecular weight below 300 Da enables fragment-based screening approaches and provides room for subsequent synthetic elaboration without exceeding drug-like property space.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'rule of three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
